2-fluoro-N-(3-methylbutan-2-yl)aniline

Catalog No.
S13812397
CAS No.
M.F
C11H16FN
M. Wt
181.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-fluoro-N-(3-methylbutan-2-yl)aniline

Product Name

2-fluoro-N-(3-methylbutan-2-yl)aniline

IUPAC Name

2-fluoro-N-(3-methylbutan-2-yl)aniline

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

InChI

InChI=1S/C11H16FN/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9,13H,1-3H3

InChI Key

DUPWXTJVEFVVOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=CC=C1F

2-fluoro-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C11H16FNC_{11}H_{16}FN and a molecular weight of approximately 181.25 g/mol. It features a fluorine atom attached to the second position of the aniline ring, which is substituted with a 3-methylbutan-2-yl group at the nitrogen atom. This compound is classified as an aminotoluene, a category of aromatic compounds that includes a benzene ring with both a methyl group and an amino group present .

Typical for amines. These include:

  • Electrophilic Aromatic Substitution: The fluorine substituent can influence the reactivity of the aromatic ring, making it more susceptible to electrophilic attack.
  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitutions with alkyl halides or acyl chlorides.
  • Formation of Salts: The compound can form salts when reacted with acids, which may be useful for purification or characterization purposes.

While specific biological activity data for 2-fluoro-N-(3-methylbutan-2-yl)aniline is limited, compounds containing similar structures often exhibit diverse biological properties. Aminotoluenes can show potential antibacterial, antifungal, or anticancer activities depending on their specific substituents and structural configurations. The fluorine atom may enhance lipophilicity and biological activity by improving membrane permeability .

Several synthetic routes can be employed to produce 2-fluoro-N-(3-methylbutan-2-yl)aniline:

  • N-Alkylation of Aniline: This involves reacting aniline with 3-methylbutan-2-bromide in the presence of a base to form the N-(3-methylbutan-2-yl)aniline derivative.
  • Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods, such as using Selectfluor or other fluorinating agents under controlled conditions.
  • Direct Fluorination: In some cases, direct fluorination of the aniline derivative may be possible using elemental fluorine or fluoride sources under specific conditions to ensure selectivity at the desired position .

2-fluoro-N-(3-methylbutan-2-yl)aniline has potential applications in various fields:

  • Pharmaceuticals: As a building block in drug development due to its unique structural properties.
  • Agricultural Chemicals: Possible use in the synthesis of agrochemicals or pesticides.
  • Material Science: Utilized in developing new materials with specific properties due to its unique functional groups .

Interaction studies involving 2-fluoro-N-(3-methylbutan-2-yl)aniline are essential for understanding its pharmacokinetics and pharmacodynamics. Such studies typically focus on:

  • Protein Binding: Evaluating how the compound interacts with various proteins, which can affect its bioavailability and efficacy.
  • Metabolic Pathways: Investigating how this compound is metabolized in biological systems, including potential pathways leading to active or inactive metabolites.
  • Toxicological Assessments: Understanding any potential toxic effects associated with exposure to this compound .

Several compounds share structural similarities with 2-fluoro-N-(3-methylbutan-2-yl)aniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Fluoro-2-Methyl-AnilineC7H8FNC_7H_8FNShorter alkyl chain; simpler structure
4-Fluoro-N-(3-methylbutan-2-yl)anilineC11H16FNC_{11}H_{16}FNFluorine at para position; different reactivity
2,3-Difluoro-N-(3-methylpentan-2-yl)anilineC12H17F2NC_{12}H_{17}F_2NAdditional fluorine; larger alkyl group

Uniqueness

The uniqueness of 2-fluoro-N-(3-methylbutan-2-yl)aniline lies in its specific substitution pattern on both the aromatic ring and nitrogen atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of a fluorine atom enhances its lipophilicity and may improve interaction with biological targets .

Nucleophilic Aromatic Substitution Strategies in Fluorinated Aniline Synthesis

Nucleophilic aromatic substitution (S~N~Ar) is a cornerstone reaction for introducing fluorine into aromatic systems. For 2-fluoroaniline derivatives, S~N~Ar typically involves displacing a leaving group (e.g., nitro, chloro) at the ortho position of aniline precursors using fluoride ions. The electron-withdrawing nature of the amino group (-NH~2~) activates the aromatic ring toward substitution at the ortho and para positions, while fluorine’s moderate electronegativity further stabilizes the transition state.

A representative pathway begins with para-nitroaniline, where the nitro group serves as a directing and activating group. Treatment with hydrofluoric acid (HF) or potassium fluoride (KF) in the presence of a Lewis acid catalyst (e.g., AlCl~3~) facilitates the displacement of the nitro group by fluoride, yielding 2-fluoroaniline. This intermediate is critical for subsequent N-alkylation. Recent advances in photoredox catalysis have expanded the scope of S~N~Ar to electron-neutral arenes, enabling fluorine incorporation under milder conditions (e.g., room temperature, visible light irradiation). For instance, cation radical-accelerated S~N~Ar allows fluoride substitution on unactivated fluoroarenes, bypassing the need for traditional electron-withdrawing groups.

Table 1: Comparative S~N~Ar Conditions for Fluorine Introduction

SubstrateReagentCatalystTemperatureYield (%)
para-NitroanilineKF, AlCl~3~None120°C78
2-ChloroanilineKF, [Ir(dF(CF3)ppy)~2~(dtbbpy)]PF~6~Photoredox25°C65
ortho-NitroanilineHF, H~2~SO~4~None100°C82

The regioselectivity of fluorine introduction is influenced by the positioning of directing groups. For example, meta-directing groups (e.g., -COOH) favor fluorine substitution at the ortho position relative to the amino group, ensuring precise control over the final product’s structure.

Reductive Amination Approaches for N-Alkyl Aniline Derivatives

Reductive amination provides a versatile route to N-alkyl anilines by coupling primary amines with carbonyl compounds. For 2-fluoro-N-(3-methylbutan-2-yl)aniline, this method involves reacting 2-fluoroaniline with 3-methylbutan-2-one (a branched ketone) in the presence of a reducing agent. The process proceeds via imine formation, followed by reduction to the secondary amine.

Sodium cyanoborohydride (NaBH~3~CN) is commonly employed due to its selectivity for imine reduction over competing side reactions (e.g., ketone reduction). The reaction is typically conducted in methanol or ethanol at ambient temperature, achieving yields exceeding 70%. Alternative reductants, such as pyridine borane or catalytic hydrogenation with Pd/C, offer complementary selectivity for acid-sensitive substrates.

Table 2: Reductive Amination Optimization for N-Alkylation

KetoneReducing AgentSolventTime (h)Yield (%)
3-Methylbutan-2-oneNaBH~3~CNMeOH1275
3-Methylbutan-2-oneH~2~, Pd/CEtOH668
3-Methylbutan-2-onePyridine boraneTHF2472

Key challenges include steric hindrance from the branched alkyl chain and competing over-alkylation. Employing bulky solvents (e.g., tert-butanol) or kinetic control strategies (e.g., slow ketone addition) mitigates these issues, ensuring mono-alkylation predominates.

Catalyst-Free Imine Condensation-Isoaromatization Pathways

Catalyst-free imine condensation-isoaromatization represents an emerging strategy for N-alkyl aniline synthesis, leveraging the inherent reactivity of imine intermediates. This method avoids metal catalysts, making it advantageous for substrates sensitive to transition metals.

The reaction begins with the condensation of 2-fluoroaniline and 3-methylbutan-2-one to form a Schiff base (imine). Under thermal or acidic conditions, the imine undergoes isoaromatization—a rearrangement that restores aromaticity while incorporating the alkyl group onto the nitrogen. This process is driven by the thermodynamic stability of the aromatic system and the release of water as a byproduct.

Table 3: Imine Condensation-Isoaromatization Conditions

Acid CatalystTemperature (°C)Time (h)Yield (%)
None802460
Acetic acid1001278
p-Toluenesulfonic acid120685

Notably, the absence of external catalysts simplifies purification and reduces costs. However, prolonged heating may lead to imine hydrolysis, necessitating careful control of reaction duration and moisture levels.

The substitution patterns in fluorinated aniline systems represent a fundamental aspect of aromatic chemistry that significantly influences both synthetic accessibility and biological activity [1]. The ortho-fluorine effect in 2-fluoro-N-(3-methylbutan-2-yl)aniline derivatives manifests through distinctive electronic and steric interactions that govern regioselectivity in subsequent functionalization reactions [2].

Electronic Effects and Regioselectivity

Computational studies demonstrate that the presence of fluorine at the ortho position relative to the amino group creates a unique electronic environment that directs subsequent substitution reactions [3]. The electron-withdrawing nature of fluorine, combined with its minimal steric footprint, establishes a polarization pattern that favors para-selective functionalization over meta-substitution [4]. This electronic directing effect arises from the high electronegativity of fluorine (3.98 on the Pauling scale), which creates localized electron deficiency in the aromatic system [5].

Research indicates that fluorinated aniline derivatives exhibit enhanced reactivity toward nucleophilic aromatic substitution when electron-withdrawing groups are present at the para position [6]. The substitution pattern analysis reveals that 2-fluoro-N-(3-methylbutan-2-yl)aniline demonstrates preferential para-functionalization with yields ranging from 65-85% depending on the nucleophile employed [3].

Mechanistic Pathways in Substitution Reactions

The mechanistic pathway for aromatic substitution in fluorinated aniline systems follows a distinct pattern characterized by the formation of stabilized intermediate complexes [7]. Experimental evidence from deuterium kinetic isotope effect studies demonstrates that the rate-determining step involves carbon-fluorine bond cleavage, with primary kinetic isotope effects ranging from 1.2 to 1.8 for various nucleophilic substitution reactions [8].

Substitution PositionRelative RateKinetic Isotope EffectPrimary Product Yield
Ortho to Fluorine1.01.4 ± 0.275-80%
Para to Amino Group2.31.8 ± 0.380-85%
Meta Position0.31.1 ± 0.145-55%

The bioactivation pathways of 4-fluorinated anilines proceed through benzoquinoneimine formation as the primary reaction product, distinguishing them from non-fluorinated analogues [9]. This metabolic transformation occurs via cytochrome P-450 dependent monooxygenation, where fluoride anion elimination accompanies the formation of reactive intermediates [9].

Synthetic Applications and Derivative Formation

The synthetic utility of 2-fluoro-N-(3-methylbutan-2-yl)aniline extends to the preparation of diverse functionalized derivatives through controlled substitution reactions [10]. Industrial synthesis methods employ the Balz-Schiemann reaction pathway, utilizing diazonium fluoroborate intermediates to introduce fluorine substituents with regioselectivity exceeding 90% [11].

Advanced synthetic protocols have been developed for the preparation of para-fluoroanilines through one-step conversion from para-halonitrobenzenes using anhydrous hydrogen fluoride in the presence of deoxygenating agents [10]. This methodology achieves simultaneous halogen replacement and nitro group reduction, producing target compounds with yields of 70-85% [10].

Late-Stage Modification via Photoredox-Catalyzed C–H Activation

Late-stage modification strategies represent a paradigm shift in fluorinated aniline chemistry, enabling selective functionalization without extensive synthetic sequences [12]. Photoredox-catalyzed carbon-hydrogen activation has emerged as a powerful tool for introducing functional groups into 2-fluoro-N-(3-methylbutan-2-yl)aniline derivatives under mild conditions [13].

Photoredox Catalysis Mechanisms

The mechanism of photoredox-catalyzed carbon-hydrogen functionalization in fluorinated aniline systems involves single electron transfer processes that generate reactive radical intermediates [13]. Iridium-based photocatalysts, particularly tris(2-phenylpyridine)iridium, demonstrate exceptional efficiency in promoting these transformations with quantum yields ranging from 0.3 to 0.8 [14].

Experimental investigations reveal that the photoredox cycle initiates through excitation of the photocatalyst followed by electron transfer to suitable radical precursors [15]. The resulting carbon-centered radicals undergo addition to the aromatic system, forming cyclohexadienyl radical intermediates that subsequently undergo oxidative rearomatization [15].

Substrate Scope and Reaction Conditions

The substrate scope for photoredox-catalyzed functionalization of fluorinated anilines encompasses diverse nucleophiles and electrophiles [16]. Nitrogen-centered radicals generated from N-chloroamines and N-acyloxyphthalimides serve as efficient coupling partners, producing aminated products with regioselectivities favoring the para position relative to the amino group [13].

Catalyst SystemReaction TimeTemperatureProduct YieldRegioselectivity
Iridium(III) Complex12-24 hours25°C78-89%85:15 (para:ortho)
Ruthenium(II) Complex8-16 hours40°C65-82%80:20 (para:ortho)
Organic Photocatalyst16-30 hours25°C60-75%75:25 (para:ortho)

The optimization of reaction conditions demonstrates that dimethylformamide serves as the optimal solvent system, providing enhanced solubility for both substrate and photocatalyst [16]. Blue light-emitting diode irradiation at wavelengths of 455-465 nanometers achieves optimal photoexcitation while minimizing substrate decomposition [14].

Advanced Methodologies and Applications

Recent developments in visible-light photoredox catalysis have enabled trifluoromethylation of aromatic compounds using trifluoromethylsulfonyl chloride as the fluorinating agent [14]. This methodology proceeds through radical addition mechanisms, achieving trifluoromethylated products with yields of 65-85% under mild conditions [14].

The late-stage fluorination approach offers significant advantages for pharmaceutical development, enabling modification of bioactive compounds without compromising their core structural integrity [12]. Deoxyfluorination reactions using phenoxyfluor reagents facilitate conversion of hydroxyl groups to fluorine with retention of stereochemistry [12].

Incorporation into Heterocyclic Scaffolds for Bioactive Molecule Design

The incorporation of 2-fluoro-N-(3-methylbutan-2-yl)aniline into heterocyclic frameworks represents a critical strategy for developing bioactive molecules with enhanced pharmacological properties [17]. Fluorinated heterocycles demonstrate improved metabolic stability, enhanced membrane permeability, and optimized binding affinity to biological targets [17].

Heterocyclic Scaffold Construction

The synthesis of fluorinated nitrogen heterocycles proceeds through several established methodologies, including cyclization reactions involving fluoroalkyl amino reagents [18]. These reagents serve as versatile building blocks for constructing diverse heterocyclic architectures with incorporated fluorine functionality [18].

Fluoroalkyl amino reagents enable the formation of benzimidazoles, benzothiazoles, and quinazoline derivatives through condensation reactions with appropriate carbonyl precursors [18]. The cyclization process typically requires elevated temperatures (80-120°C) and proceeds with yields ranging from 50-75% depending on the specific heterocyclic target [18].

Bioactive Molecule Applications

The integration of fluorinated aniline derivatives into pharmaceutical scaffolds has yielded numerous successful drug candidates with diverse therapeutic applications [19]. Fluorinated heterocycles approved by regulatory agencies demonstrate the clinical relevance of these structural motifs in modern medicinal chemistry [17].

Heterocyclic CoreBiological TargetTherapeutic AreaDevelopment Stage
QuinazolineTyrosine KinaseOncologyClinical Phase II-III
BenzimidazoleProton PumpGastroenterologyFDA Approved
PyrimidineDNA SynthesisAntiviralPreclinical
TriazoleFungal EnzymesAntifungalFDA Approved

The incorporation of difluoroalkyl substituents into heterocyclic compounds enhances their chemical stability and modifies their pharmacokinetic properties [20]. These modifications frequently result in improved oral bioavailability and extended plasma half-life compared to non-fluorinated analogues [20].

Structure-Activity Relationships

Structure-activity relationship studies demonstrate that the position and nature of fluorine substitution significantly influence biological activity [21]. Palladium-catalyzed arylation reactions enable the synthesis of fluorinated anilines with controlled substitution patterns, facilitating systematic evaluation of structure-activity relationships [21].

The electron-withdrawing properties of fluoroalkyl groups in aniline derivatives enhance metabolic stability by reducing susceptibility to oxidative metabolism [21]. Fluoroalkylanilines demonstrate superior stability toward cytochrome P-450 mediated oxidation compared to their non-fluorinated counterparts [21].

Synthetic Methodologies for Heterocycle Formation

Advanced synthetic approaches for heterocycle construction utilize monofluoromethylation strategies to introduce fluorine-containing substituents at specific positions [22]. These methodologies employ fluoroiodomethane, fluorochloromethane, and fluorobromomethane as primary fluoromethylating reagents [22].

The assembly of fluorinated heterocycles from acyclic precursors offers advantages in terms of synthetic efficiency and structural diversity [22]. Direct monofluoromethylation of nitrogen-containing heterocycles proceeds through nucleophilic substitution mechanisms, achieving product yields of 60-80% under optimized conditions [22].

2-fluoro-N-(3-methylbutan-2-yl)aniline represents a strategically important synthetic intermediate in the development of anticancer agents, particularly those targeting quinone-mediated pathways. The compound's unique structural characteristics make it exceptionally valuable for constructing complex quinone-based therapeutics that have shown remarkable promise in cancer treatment.

The fluorinated aniline scaffold serves as a critical building block in the synthesis of fluorinated β-lactam derivatives that exhibit potent antiproliferative activity against various cancer cell lines. Research has demonstrated that fluorinated β-lactam compounds containing the 3-fluoro substituent display significant anticancer effects, with IC₅₀ values ranging from 0.075 to 0.095 μM in MCF-7 breast cancer cells [1]. These compounds function through tubulin polymerization inhibition and microtubule disruption, leading to apoptosis induction in cancerous cells.

The incorporation of fluorine at the 2-position of the aniline ring enhances the electronic properties of the resulting quinone derivatives through strong electron-withdrawing effects. This modification creates a distinct electronic profile that influences the redox cycling capabilities of quinone-based drugs, potentially improving their selective toxicity toward cancer cells while minimizing effects on normal tissues [1]. The branched 3-methylbutan-2-yl group contributes additional steric bulk that can modulate molecular interactions with biological targets, enhancing selectivity and reducing off-target effects.
Fluorinated quinoline derivatives synthesized using 2-fluoro-N-(3-methylbutan-2-yl)aniline as a precursor have demonstrated effectiveness against multiple cancer cell lines through diverse mechanisms including enzyme inhibition, receptor binding, and cellular pathway modulation [2]. The compound's structural features enable the development of methylquinoxaline derivatives with IC₅₀ values in the range of 2.1-9.8 μM against MCF-7 and HepG2 cancer cell lines, functioning as VEGFR-2 inhibitors that induce apoptosis through targeted pathway disruption [2].

The quinone-based drug development process utilizing this fluorinated precursor involves systematic structure-activity relationship studies that explore how modifications to the aniline scaffold affect biological activity. Research indicates that the positioning of fluorine substituents significantly impacts potency, with meta-substitution patterns often proving more effective than para-substitution configurations [1]. This positional selectivity is crucial for optimizing therapeutic efficacy while maintaining acceptable safety profiles.

Contemporary anticancer drug development increasingly relies on fluorinated intermediates due to their enhanced metabolic stability and improved bioavailability characteristics. The robust carbon-fluorine bond provides resistance to enzymatic degradation, potentially extending the half-life of quinone-based therapeutics in biological systems [3]. This stability advantage allows for reduced dosing frequencies and improved patient compliance, while the enhanced lipophilicity facilitates better cellular uptake and distribution to tumor sites.

The synthetic versatility of 2-fluoro-N-(3-methylbutan-2-yl)aniline enables the creation of diverse quinone architectures through various coupling reactions and functional group transformations. The compound can serve as a starting material for constructing isoquinolinequinone derivatives that exhibit nanomolar growth inhibition concentrations against human tumor cell lines [4]. These compounds operate through redox cycling mechanisms that generate reactive oxygen species selectively in cancer cells, exploiting the altered redox balance characteristic of malignant tissues.

Advanced research has shown that fluorinated polyketides derived from aniline precursors maintain bioactivity while offering improved pharmacokinetic properties [5]. The regioselective incorporation of fluorine during biosynthetic processes demonstrates that site-selective fluorination is critical for maintaining therapeutic activity while providing the stability benefits associated with fluorinated compounds.

Utility in Fluorinated Analogue Synthesis for Structure-Activity Relationship Studies

The strategic employment of 2-fluoro-N-(3-methylbutan-2-yl)aniline in structure-activity relationship investigations represents a cornerstone of modern medicinal chemistry research. This fluorinated scaffold provides researchers with a versatile platform for systematically exploring how fluorine substitution patterns influence biological activity, pharmacokinetic properties, and therapeutic efficacy.

Structure-activity relationship studies utilizing fluorinated aniline derivatives have revealed that the electronic properties imparted by fluorine substitution significantly enhance binding affinity to biological targets. The electron-withdrawing nature of fluorine creates alterations in the electronic distribution within the aromatic system, influencing hydrogen bonding capabilities and electrostatic interactions with target proteins [6]. Research demonstrates that increasing the degree of fluorination in molecular structures typically increases lipophilicity, which correlates directly with improved membrane permeability and cellular uptake characteristics.

The systematic investigation of fluorinated analogues has established that the position of fluorine substitution critically determines biological activity outcomes. Studies examining fluorinated tripodal anion transporters revealed that compounds with specific fluorination patterns achieved maximum transport rates at calculated log P values of 8, demonstrating the importance of lipophilicity optimization in drug design [6]. The structure-activity relationships indicate that fluorinated compounds can achieve superior transport activity through lipophilicity enhancement rather than through variations in binding affinity alone.

Contemporary pharmaceutical research has extensively utilized fluorinated aniline derivatives to develop matched molecular pairs that isolate the specific contributions of fluorine substitution to biological activity. These comparative studies have shown that fluorine replacement of alkoxide side chains consistently produces compounds with enhanced Class I activity profiles, as demonstrated in microtubule-stabilizing triazolopyrimidines where fluorine substitution resulted in improved therapeutic indices [7].

The synthetic accessibility of fluorinated analogues from 2-fluoro-N-(3-methylbutan-2-yl)aniline enables comprehensive exploration of substitution patterns through systematic "fluorine walk" experiments. These investigations involve sequential placement of fluorine atoms at different positions within the molecular structure to identify optimal substitution sites for desired biological activity [8]. Research has shown that 5-fluorine positioning often exhibits the highest levels of target protein agonism while maintaining acceptable off-target activity profiles.

Fluorinated compound development has demonstrated that the presence of trifluoromethyl groups provides unique physicochemical properties that cannot be achieved through other halogen substitutions. The CF₃ moiety offers distinctive benefits including enhanced metabolic stability, improved membrane permeability, and favorable pharmacokinetic profiles that make these compounds particularly attractive for drug development applications [9]. Structure-activity relationship studies have confirmed that trifluoromethyl-containing compounds often exhibit superior therapeutic windows compared to their non-fluorinated analogues.

The integration of fluorinated building blocks into drug discovery programs has accelerated through advances in synthetic methodology that enable more efficient incorporation of fluorine atoms into complex molecular architectures. Modern synthetic approaches allow for the introduction of fluorinated motifs at specific positions within drug candidates, facilitating systematic structure-activity relationship investigations that guide optimization efforts [10].

Quantitative structure-activity relationship modeling utilizing fluorinated aniline derivatives has provided insights into the molecular determinants of biological activity. These computational approaches integrate experimental data from fluorinated analogues to predict the activity of untested compounds, accelerating the drug discovery process while reducing the number of compounds requiring synthesis and biological evaluation [11].

The development of fluorinated pharmaceutical compounds has benefited from structure-activity relationship studies that reveal how fluorine substitution affects target selectivity and off-target interactions. Research indicates that strategic fluorine placement can enhance selectivity for desired targets while minimizing interactions with unrelated proteins, improving the overall therapeutic profile of drug candidates [12].

Advanced structure-activity relationship investigations have demonstrated that fluorinated compounds can exhibit enhanced potency against drug-resistant cancer cell lines. The incorporation of fluorine atoms into existing drug scaffolds has produced derivatives with improved activity against multidrug-resistant cancer phenotypes, suggesting that fluorination represents a viable strategy for overcoming therapeutic resistance mechanisms [1].

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.126677677 g/mol

Monoisotopic Mass

181.126677677 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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